molecular formula C13H11NO3S B110503 N-(benzenesulfonyl)benzamide CAS No. 3559-04-4

N-(benzenesulfonyl)benzamide

Cat. No. B110503
CAS RN: 3559-04-4
M. Wt: 261.3 g/mol
InChI Key: ZBGWAJQUDSCDPB-UHFFFAOYSA-N
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Description

N-(benzenesulfonyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and biochemical research. This compound is also known as benzenesulfonamide or benzenesulfonyl amide and is commonly used as a building block for the synthesis of other complex molecules.

Mechanism Of Action

The mechanism of action of N-(benzenesulfonyl)benzamide is not well understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes, including carbonic anhydrase, which plays a critical role in various physiological processes such as acid-base balance, respiration, and bone resorption.

Biochemical And Physiological Effects

N-(benzenesulfonyl)benzamide has been shown to exhibit various biochemical and physiological effects, including inhibition of tumor cell growth, anti-inflammatory activity, and antifungal properties. It has also been reported to exhibit potent inhibitory activity against carbonic anhydrase, which makes it a potential therapeutic agent for the treatment of diseases such as glaucoma, epilepsy, and osteoporosis.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-(benzenesulfonyl)benzamide in lab experiments is its ease of synthesis and availability. It is also relatively stable and can be stored for long periods without significant degradation. However, one limitation of using this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research on N-(benzenesulfonyl)benzamide. One area of interest is the development of new synthetic methods for the preparation of this compound and its derivatives. Another area of focus is the investigation of its potential therapeutic applications, including the development of new anticancer and anti-inflammatory agents. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on various physiological processes.

Synthesis Methods

The synthesis of N-(benzenesulfonyl)benzamide involves the reaction of benzenesulfonyl chloride with benzamide in the presence of a base catalyst such as triethylamine. The reaction proceeds through an intermediate benzene sulfonyl benzamide, which is then treated with an acid to obtain the final product.

Scientific Research Applications

N-(benzenesulfonyl)benzamide has been extensively used in scientific research due to its unique properties and potential applications. It is commonly used as a reagent for the synthesis of various biologically active molecules, including inhibitors of enzymes, antibiotics, and anticancer agents.

properties

CAS RN

3559-04-4

Product Name

N-(benzenesulfonyl)benzamide

Molecular Formula

C13H11NO3S

Molecular Weight

261.3 g/mol

IUPAC Name

N-(benzenesulfonyl)benzamide

InChI

InChI=1S/C13H11NO3S/c15-13(11-7-3-1-4-8-11)14-18(16,17)12-9-5-2-6-10-12/h1-10H,(H,14,15)

InChI Key

ZBGWAJQUDSCDPB-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2

SMILES

C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2

synonyms

N-(phenylsulfonyl)benzamide

Origin of Product

United States

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